acridin-3-amine
Overview
Description
acridin-3-amine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives have been actively researched due to their broad range of pharmaceutical properties, including antibacterial, antimalarial, and anticancer activities . This compound, in particular, has been used as an antiseptic and a mutagen due to its interaction with DNA .
Preparation Methods
The synthesis of acridin-3-amine typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared and then stirred in phosphorus oxychloride to afford 9-chloroacridine. This intermediate is then subjected to further reactions to introduce the amino group at the 3-position . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
acridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
acridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studying DNA interactions.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The primary mechanism of action of acridin-3-amine involves DNA intercalation. This process disrupts the normal function of DNA by inserting between base pairs, which can inhibit DNA replication and transcription. This mechanism is particularly useful in its antibacterial and anticancer activities . The molecular targets include DNA and related enzymes such as topoisomerases .
Comparison with Similar Compounds
acridin-3-amine can be compared with other acridine derivatives such as acriflavine and proflavine. These compounds share similar structural components but differ in their specific functional groups and biological activities. For example:
Acriflavine: Contains a methyl group and is used as an antiseptic.
Proflavine: Lacks the methyl group and is also used as an antiseptic. This compound is unique due to its specific amino group at the 3-position, which contributes to its distinct chemical and biological properties
Properties
IUPAC Name |
acridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCKERHPOQWERJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206819 | |
Record name | 3-Aminoacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581-29-3 | |
Record name | 3-Acridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminoacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminoacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acridin-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOACRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T83GY5877 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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